![molecular formula C11H10FN3O B2446496 N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-62-0](/img/structure/B2446496.png)
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
Übersicht
Beschreibung
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound that features a unique combination of a fluoro-substituted phenyl ring and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Hydroxylamine Moiety: The hydroxylamine group is typically introduced through the reaction of a nitroso compound with a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazole derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the reaction of 2-fluoro-6-(1H-imidazol-1-yl)phenyl derivatives with hydroxylamine under controlled conditions. The resultant compound has a unique structure that allows for various interactions with biological targets, making it a subject of interest for further research.
Key Structural Features:
- Imidazole Ring : The presence of an imidazole ring enhances the compound's ability to form hydrogen bonds, which is crucial for its biological activity.
- Fluorine Substitution : The fluorine atom contributes to the lipophilicity and overall stability of the compound, potentially influencing its pharmacokinetics and pharmacodynamics.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that compounds containing imidazole and hydroxylamine moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt microbial cell functions through interactions with essential enzymes or cellular structures .
Anticancer Properties
This compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies highlight the application of this compound in various therapeutic contexts:
Wirkmechanismus
The mechanism of action of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{1-[2-chloro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
- N-{1-[2-bromo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
- N-{1-[2-iodo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
Uniqueness
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs .
Biologische Aktivität
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive understanding of this compound.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to a substituted imidazole and phenyl moiety. Its molecular formula is C13H12FN3O, and it exhibits properties that suggest potential therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole rings have shown significant in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | S. aureus | 32 | |
Compound B | E. coli | 27 | |
This compound | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the imidazole ring, which is known for its role in inhibiting cancer cell proliferation. Research on similar compounds has demonstrated their ability to inhibit Wnt signaling pathways, crucial in cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of imidazole derivatives on colorectal cancer cell lines (SW480 and HCT116). The results indicated that certain derivatives exhibited IC50 values as low as 0.12 µM, significantly inhibiting cell growth compared to standard treatments .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with hydroxylamine groups can act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Imidazole derivatives have been shown to influence ROS levels, impacting cellular stress responses and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole or phenyl rings can significantly alter potency and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
Eigenschaften
IUPAC Name |
(NE)-N-[1-(2-fluoro-6-imidazol-1-ylphenyl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-8(14-16)11-9(12)3-2-4-10(11)15-6-5-13-7-15/h2-7,16H,1H3/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWASHVEDCRJHB-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.